N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound notable for its unique structural features. This compound includes a bromothiophene moiety, a thiazole ring, and a trimethoxybenzamide group, making it of significant interest in medicinal chemistry and various scientific research fields due to its potential biological activities. It is classified under the category of thiazole derivatives and is recognized for its possible applications in drug development and material science.
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple organic reactions. A common synthetic route includes:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular formula for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is . The compound's structure can be represented using standard chemical notation:
InChI=1S/C17H15BrN2O4S2/c1-22-11-6-9(7-12(23-2)15(11)24-3)16(21)20-17-19-10(8-25-17)13-4-5-14(18)26-13/h4-8H,1-3H3,(H,19,20,21)This indicates that the compound consists of various functional groups that contribute to its chemical properties and potential biological activities.
The chemical reactivity of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can be analyzed based on its functional groups:
These reactions highlight the compound's versatility for further chemical transformations in synthetic organic chemistry.
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate handling procedures and potential applications in research settings.
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has various applications across multiple scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: